molecular formula C12H13NO2 B8691020 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol CAS No. 89149-95-1

2-(2-Methyl-4-phenyloxazol-5-yl)ethanol

Cat. No.: B8691020
CAS No.: 89149-95-1
M. Wt: 203.24 g/mol
InChI Key: QPKXWZMCORUMPZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-phenyloxazol-5-yl)ethanol (CAS: 89150-40-3) is a high-purity oxazole-based chemical intermediate intended solely for research and development purposes. Oxazole derivatives are privileged structures in medicinal chemistry, frequently serving as key building blocks in the discovery of novel bioactive molecules . This compound is of significant interest in pharmaceutical research for constructing potential therapeutic agents. Structural analogues of this ethanol-functionalized oxazole have been identified as core pharmacophores in the development of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, which are investigated for the treatment of type 2 diabetes and related metabolic disorders . Furthermore, non-peptidic oxazole scaffolds are being explored in neuroscience research, showing promise as modulators of protein-protein interactions in neurodegenerative conditions . Researchers value this chemical for its versatility in synthetic organic chemistry, where it can be further functionalized via its hydroxyl group to create diverse libraries of compounds for biological screening. Please note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

89149-95-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanol

InChI

InChI=1S/C12H13NO2/c1-9-13-12(11(15-9)7-8-14)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3

InChI Key

QPKXWZMCORUMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Hippuric Acid Derivatives

A foundational method involves the condensation of hippuric acid derivatives with benzaldehyde analogs. For instance, 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones are synthesized via heating hippuric acid derivatives with benzaldehydes in polyphosphoric acid at 90°C for 4 hours. This approach facilitates the formation of the oxazole core, though the ethanol side chain requires post-synthetic modification.

Reaction Conditions :

  • Catalyst : Polyphosphoric acid (0.01 mol)

  • Temperature : 90°C

  • Yield : 75% for model compound E1

The regioselectivity of substituents is influenced by electron-donating groups on the benzaldehyde, which enhance cyclization efficiency. However, this method often necessitates protecting the ethanol group during harsh acidic conditions.

Van Leusen Oxazole Synthesis

The van Leusen reaction, employing TosMIC (toluenesulfonylmethyl isocyanide), offers an alternative route. For example, 5-(4-trimethylsilylphenyl)-1,3-oxazole was synthesized by reacting 4-(trimethylsilyl)benzaldehyde with TosMIC in methanol under reflux with K₂CO₃. Adapting this to the target compound would require:

  • Oxazole Formation : Reacting 2-methyl-4-phenyloxazole-5-carbaldehyde with TosMIC.

  • Reduction : Reducing the aldehyde group to ethanol using NaBH₄ or catalytic hydrogenation.

Advantages :

  • High regioselectivity for the 2-methyl-4-phenyl substitution pattern.

  • Mild conditions preserve acid-sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Approaches

Pd(OAc)₂/Ag₂CO₃-Mediated Oxazole Assembly

A modern method utilizes Pd(OAc)₂ with Ag₂CO₃ as an oxidant in trifluoroethanol (TFE) at 100°C. This protocol converts N-(1-phenylvinyl)acetamide and iodobenzene into 2-methyl-4,5-diphenyloxazole in 78% yield. Adapting this for the target compound involves:

Optimized Conditions :

ParameterValue
CatalystPd(OAc)₂ (10 mol%)
OxidantAg₂CO₃ (2 equiv)
SolventTFE
Temperature100°C
Yield55–78%

Mechanistic Insight :
The Pd catalyst facilitates C–H activation at the oxazole’s 5-position, enabling coupling with aryl iodides. The ethanol group must be introduced via subsequent hydroxymethylation or reduction of a ketone intermediate.

Limitations and Side Reactions

Pd-mediated methods often face challenges with steric hindrance from the 2-methyl group, reducing yields when bulky substituents are present. For example, 2-methyl-4-phenyl-5-p-tolyloxazole yields only 55% under identical conditions. Additionally, over-oxidation of the ethanol moiety to acetic acid has been observed in the presence of strong oxidants like Ag₂O.

Functional Group Modification Strategies

Post-Synthetic Reduction of Esters

The ethanol side chain is frequently introduced by reducing a carboxylic acid ester. For instance, methyl 4-(2-methyl-4-phenyloxazol-5-yl)benzoate is reduced using LiAlH₄ in THF to yield the corresponding benzyl alcohol. Applied to the target compound, this would involve:

  • Esterification : Protecting the carboxylic acid as a methyl ester during oxazole synthesis.

  • Reduction : Using LiAlH₄ or NaBH₄ to convert the ester to ethanol.

Yield Considerations :

  • Reduction typically proceeds in >85% yield but requires anhydrous conditions.

Direct Hydroxymethylation

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodYield (%)Key AdvantageLimitation
Cyclocondensation75Simple reagentsRequires protecting groups
Pd/Ag₂CO₃78RegioselectiveSensitive to steric hindrance
Van Leusen70Mild conditionsLimited substrate scope
Ester Reduction85High-yielding reductionMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-(2-carboxyethyl)-2-methyl-4-phenyloxazole.

    Reduction: Formation of 5-(2-hydroxyethyl)-2-methyl-4-phenyltetrahydrooxazole.

    Substitution: Formation of substituted phenyl derivatives such as 5-(2-hydroxyethyl)-2-methyl-4-(bromophenyl)oxazole.

Scientific Research Applications

Chemistry: 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets and pathways, making it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential medicinal properties are explored in the context of developing new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a promising candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.

    Pathways: The compound’s effects on molecular targets can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Functional Group Variations: Ketone vs. Ethanol Derivatives

A key structural distinction lies in the functional group at position 5 of the oxazole ring. For instance:

  • 2-(2-Methyl-4-phenyloxazol-5-yl)ethanol contains an ethanol group.
  • (2-Methyl-4-phenyloxazol-5-yl) ketone analogues (e.g., compounds 50–60 in Pae et al.’s study) replace the ethanol with a ketone group, altering electronic properties and hydrogen-bonding capacity .
Compound Functional Group Key Properties Biological Activity
This compound –CH₂CH₂OH Enhanced solubility, metabolic stability Under investigation
(2-Methyl-4-phenyloxazol-5-yl) ketone –CO– Increased lipophilicity Microtubule-targeting anticancer agents

Heterocyclic Core Modifications: Oxazole vs. Isoxazole

Substituting the oxazole ring with isoxazole (a structural isomer with oxygen and nitrogen positions reversed) significantly impacts reactivity and bioactivity:

  • [5-Methyl-3-phenylisoxazole-4-yl]methanol (CAS: 18718-79-1) shares a phenyl and methanol group but on an isoxazole scaffold. Isoxazoles are less thermally stable but often exhibit higher electrophilicity, influencing drug-target interactions .

Substituent Variations on the Oxazole Ring

  • [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol (CAS: 2003137-37-7): Features a 2-methylphenyl group at position 2 and a methanol group at position 4. The additional methyl group on the phenyl ring may enhance steric hindrance, reducing binding affinity to certain targets compared to the parent compound .

Antitumor Activity

The ketone derivatives (e.g., compounds 50–60) demonstrate potent microtubule-targeting activity, disrupting cancer cell division. In contrast, ethanol-substituted variants like this compound are less studied but may offer advantages in solubility for intravenous formulations .

Q & A

Q. What gaps exist in current research, and what novel methodologies could address them?

  • Priority Areas :
  • Develop flow chemistry setups for continuous synthesis, improving scalability .
  • Explore machine learning models to predict novel derivatives with enhanced bioactivity .
  • Investigate photocatalytic degradation pathways for environmental risk assessment .

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